1-(2-Hydroxycyclobutyl)azetidin-3-ol

Description

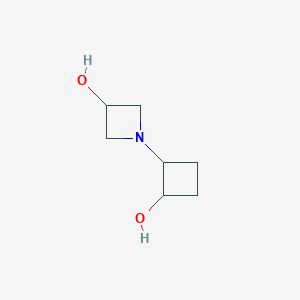

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxycyclobutyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-5-3-8(4-5)6-1-2-7(6)10/h5-7,9-10H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHJWNNSBBOJQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N2CC(C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemistry and Conformation of 1 2 Hydroxycyclobutyl Azetidin 3 Ol

Conformational Analysis of the Azetidine (B1206935) Ring

The azetidine ring is characterized by a considerable ring strain of approximately 25.4 kcal/mol. rsc.org This strain, arising from bond angle deviation from the ideal sp³ tetrahedral angle and torsional strain from eclipsing interactions, forces the ring to adopt a non-planar, puckered conformation. rsc.orgresearchgate.net

Puckered Structure and Conformational Dynamics

Unlike the planar, highly strained three-membered aziridine (B145994) ring, the four-membered azetidine ring has enough flexibility to pucker. researchgate.net This puckering reduces the torsional strain that would be present in a planar conformation. Gas-phase electron diffraction studies of the parent azetidine molecule have shown that it adopts a puckered configuration characterized by a dihedral angle of 37°. rsc.org The ring undergoes a rapid inversion, or "ring-flipping," between two equivalent puckered conformations, passing through a higher-energy planar transition state. The energy barrier for this inversion is lower than that for aziridines. nih.gov

Influence of Substituents on Ring Conformation

The conformational equilibrium of the azetidine ring in 1-(2-Hydroxycyclobutyl)azetidin-3-ol is significantly influenced by its two substituents: the 2-hydroxycyclobutyl group at the nitrogen atom (N-1) and the hydroxyl group at the C-3 position.

N-1 Substituent: The bulky 2-hydroxycyclobutyl group attached to the nitrogen atom plays a crucial role in the ring's conformation and the dynamics of nitrogen inversion. Large N-substituents can influence the puckering angle and may favor a conformation where the substituent occupies a pseudo-equatorial position to minimize steric hindrance. nih.govnih.gov The stereochemistry of the N-substituent is also a key factor for reactivity. nih.gov

C-3 Substituent: The hydroxyl group at the C-3 position can exist in either a pseudo-axial or pseudo-equatorial position. The preferred orientation is a balance between steric and electronic effects. In some substituted azetidines, attractive forces, such as a charge-dipole interaction between a substituent and the nitrogen atom, can influence the ring pucker. researchgate.net In 1-(2-Hydroxycyclobutyl)azetidin-3-ol, intramolecular hydrogen bonding between the C-3 hydroxyl group and the nitrogen atom, or even with the hydroxyl group on the cyclobutane (B1203170) ring, could potentially stabilize a specific conformation.

| Compound | Ring Strain (kcal/mol) | Puckering/Dihedral Angle | Notes |

|---|---|---|---|

| Azetidine | ~25.4 | 37° | Exhibits rapid ring inversion. rsc.orgrsc.org |

| Aziridine | ~27.7 | Planar | Higher ring strain, higher barrier to N-inversion. rsc.org |

| Pyrrolidine (B122466) | ~5.4 | Envelope/Twist Conformations | Significantly less strained and more flexible. rsc.org |

Conformational Analysis of the Cyclobutane Ring

Similar to azetidine, the cyclobutane ring is not planar. A planar square geometry would result in 90° bond angles and significant eclipsing of all eight C-H bonds, leading to high angle and torsional strain. libretexts.orgsaskoer.ca

Ring Puckering and Strain Characteristics

To alleviate this strain, cyclobutane adopts a puckered, or "butterfly," conformation. libretexts.orglibretexts.org This folding reduces the torsional strain by moving adjacent hydrogen atoms away from a fully eclipsed arrangement, although it slightly worsens the angle strain by decreasing the C-C-C bond angles to about 88°. saskoer.calibretexts.org The total ring strain in cyclobutane is approximately 26.3 kcal/mol (110 kJ/mol). libretexts.orgslideshare.net The molecule can undergo ring inversion, where one puckered conformation converts to another through a planar transition state, with a relatively low energy barrier of about 1.45 kcal/mol. slideshare.net One carbon atom typically forms an angle of about 25° with the plane created by the other three carbons. libretexts.orgdalalinstitute.com

| Cycloalkane | Total Ring Strain (kcal/mol) | Bond Angle | Key Conformational Feature |

|---|---|---|---|

| Cyclopropane | 27.5 | 60° | Planar, high angle and torsional strain. libretexts.org |

| Cyclobutane | 26.3 | ~88° | Puckered "butterfly" conformation. saskoer.calibretexts.org |

| Cyclopentane | 6.2 | ~105° | Envelope/Twist conformations. libretexts.org |

Stereoisomerism of the 2-Hydroxycyclobutyl Moiety

The 2-hydroxycyclobutyl group attached to the azetidine nitrogen contains two stereogenic centers: C-1 (the carbon bonded to the nitrogen) and C-2 (the carbon bonded to the hydroxyl group). This gives rise to the possibility of multiple stereoisomers. msu.edulibretexts.org

Cis/Trans Isomerism: The relative orientation of the azetidinyl group and the hydroxyl group can be either cis (on the same side of the cyclobutane ring) or trans (on opposite sides). msu.educhemistryschool.net These two diastereomers are not mirror images and will have different physical and chemical properties.

Enantiomers: For both the cis and trans diastereomers, each can exist as a pair of enantiomers (non-superimposable mirror images), depending on the absolute configuration (R or S) at each of the two chiral centers. Therefore, a total of four stereoisomers are possible for the 1-(2-hydroxycyclobutyl) substituent: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

Interplay of Ring Conformations and Overall Molecular Geometry

The preferred conformation will seek to minimize unfavorable steric interactions. For example, the puckered cyclobutane ring will likely orient itself relative to the puckered azetidine ring to place the bulkiest parts of each ring as far from each other as possible. The substituents on each ring (the other ring and a hydroxyl group) will preferentially occupy pseudo-equatorial positions to reduce steric strain.

Spectroscopic and Diffraction Techniques for Stereochemical Elucidation

The determination of the stereochemistry of complex organic molecules like 1-(2-Hydroxycyclobutyl)azetidin-3-ol relies heavily on a combination of powerful analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the cornerstones of such investigations. researcher.life

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the relative configuration of atoms in a molecule. researcher.life Techniques such as ¹H and ¹³C NMR provide information about the chemical environment of each atom. For elucidating stereochemistry, more advanced NMR methods are employed:

Nuclear Overhauser Effect (NOE) Spectroscopy: This technique identifies atoms that are close to each other in space, which is critical for determining the relative orientation of substituents on the cyclobutane and azetidine rings.

Scalar Couplings (J-couplings): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, providing valuable information about the conformation of the rings. researcher.life

Anisotropic NMR Data: Techniques like residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs) offer long-range structural information, which is particularly useful for determining the conformation of flexible molecules. researcher.life

X-ray Diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule. mdpi.com This technique can unambiguously determine the relative and, in many cases, the absolute stereochemistry of all chiral centers. The resulting crystal structure reveals precise bond lengths, bond angles, and torsion angles, offering a detailed snapshot of the molecule's solid-state conformation.

Mass Spectrometry (MS) is another valuable tool, primarily used for determining the molecular weight and elemental composition of a compound. libretexts.org Fragmentation patterns observed in the mass spectrum can sometimes provide clues about the molecule's structure and connectivity. libretexts.org

The following table outlines the general application of these techniques for the stereochemical analysis of a molecule like 1-(2-Hydroxycyclobutyl)azetidin-3-ol.

| Technique | Information Provided | Application to 1-(2-Hydroxycyclobutyl)azetidin-3-ol |

| ¹H & ¹³C NMR | Connectivity and chemical environment of atoms. | Assigning protons and carbons in the azetidine and cyclobutane rings. |

| NOE Spectroscopy | Through-space proximity of protons. | Determining the cis or trans relationship of substituents on both rings. |

| J-Coupling Analysis | Dihedral angles between adjacent protons. | Elucidating the puckering and conformation of the four-membered rings. |

| X-ray Crystallography | Precise 3D atomic coordinates. | Unambiguous determination of relative and absolute stereochemistry. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirmation of molecular formula and structural fragments. |

Without experimental data for 1-(2-Hydroxycyclobutyl)azetidin-3-ol, specific spectroscopic values cannot be presented. However, the combination of these powerful analytical methods would be essential to fully characterize its complex stereochemistry and conformation.

Reactivity and Derivatization of 1 2 Hydroxycyclobutyl Azetidin 3 Ol

Reactions Involving the Azetidine (B1206935) Nitrogen

The nitrogen atom of the azetidine ring is a key site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the molecule's physicochemical properties.

N-Substitutions and Functionalizations

As a secondary amine, the azetidine nitrogen is nucleophilic and can readily participate in various substitution reactions. These modifications are fundamental in medicinal chemistry for tuning properties such as solubility, lipophilicity, and target engagement. Common N-functionalization reactions include alkylation, acylation, sulfonylation, and reductive amination. The strained nature of the azetidine ring can influence the reactivity of the nitrogen atom.

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | 1-(2-Hydroxycyclobutyl)-1-methylazetidin-3-ol |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | 1-Acetyl-1-(2-hydroxycyclobutyl)azetidin-3-ol |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base (e.g., Pyridine) | 1-(2-Hydroxycyclobutyl)-1-tosylazetidin-3-ol |

| Reductive Amination | Aldehyde/Ketone (e.g., Formaldehyde), Reducing agent (e.g., NaBH(OAc)₃) | 1-(2-Hydroxycyclobutyl)-1-methylazetidin-3-ol |

This table presents expected reactions based on the general reactivity of secondary amines in azetidine rings.

Ring-Opening Reactions of the Azetidine Moiety

The azetidine ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under certain conditions. This reactivity can be harnessed to synthesize novel acyclic amino alcohol derivatives. Ring-opening is typically promoted by acids or nucleophiles and is driven by the release of strain energy. beilstein-journals.orgresearchgate.netuni-mainz.denih.gov The regioselectivity of the ring-opening can be influenced by the nature of the substituents on the azetidine ring and the reaction conditions. For instance, acid-catalyzed ring-opening would likely involve protonation of the azetidine nitrogen, followed by nucleophilic attack at one of the ring carbons.

| Condition | Nucleophile | Expected Major Product |

| Acidic (e.g., HCl) | H₂O | 3-((2-Hydroxycyclobutyl)amino)propane-1,2-diol |

| Nucleophilic | Thiophenol (PhSH) | 2-Hydroxy-3-((2-hydroxycyclobutyl)(phenyl)amino)propan-1-ol |

This table illustrates plausible ring-opening products based on known reactivity patterns of azetidines.

Reactions Involving the Azetidin-3-ol (B1332694) Hydroxyl Group

The secondary hydroxyl group on the azetidine ring is a versatile handle for introducing a variety of functional groups through esterification, etherification, and oxidation reactions.

Esterification and Etherification

The hydroxyl group at the 3-position of the azetidine ring can be readily converted to esters and ethers using standard synthetic methodologies. medcraveonline.commedcraveonline.com Esterification can be achieved through reaction with carboxylic acids under acidic conditions (Fischer esterification), or with more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. masterorganicchemistry.comyoutube.com Etherification can be carried out, for example, via the Williamson ether synthesis, which involves deprotonation of the hydroxyl group to form an alkoxide, followed by reaction with an alkyl halide.

| Reaction Type | Reagents and Conditions | Expected Product |

| Esterification | Acetic anhydride (B1165640), Pyridine | 1-(2-Hydroxycyclobutyl)azetidin-3-yl acetate |

| Etherification | NaH, then CH₃I, in THF | 1-(2-Hydroxycyclobutyl)-3-methoxyazetidine |

This table provides examples of expected esterification and etherification products.

Oxidation Reactions

Oxidation of the secondary alcohol on the azetidine ring would yield the corresponding ketone, an azetidin-3-one (B1332698). nih.govresearchgate.net A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups in the molecule. Common reagents include Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane. These conditions are generally mild and compatible with the amine functionality.

| Oxidizing Agent | Conditions | Expected Product |

| Dess-Martin Periodinane | CH₂Cl₂ | 1-(2-Hydroxycyclobutyl)azetidin-3-one |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 1-(2-Hydroxycyclobutyl)azetidin-3-one |

This table shows expected products from the oxidation of the azetidin-3-ol hydroxyl group.

Reactions Involving the Cyclobutyl Hydroxyl Group

The secondary hydroxyl group on the cyclobutane (B1203170) ring offers another site for chemical modification, and its reactivity can be influenced by the four-membered ring's stereochemistry and strain.

Similar to the azetidin-3-ol, this hydroxyl group can undergo esterification and etherification. Oxidation of the cyclobutyl hydroxyl group would lead to the formation of a cyclobutanone (B123998) derivative. The choice of oxidant would again be crucial to avoid side reactions.

Furthermore, the cyclobutanol (B46151) moiety itself can participate in unique reactions, such as ring expansion or cleavage under certain conditions, often catalyzed by transition metals or acids. acs.orgchegg.comchegg.com For example, palladium-catalyzed reactions have been shown to induce cleavage of C-C bonds in cyclobutanol systems. acs.org

| Reaction Type | Reagents and Conditions | Expected Product |

| Oxidation | PCC, CH₂Cl₂ | 2-(Azetidin-3-yloxy)cyclobutan-1-one |

| Esterification | Benzoyl chloride, Pyridine | 2-(Azetidin-3-yloxy)cyclobutyl benzoate |

This table outlines potential reactions at the cyclobutyl hydroxyl group.

Selective Functionalization and Protection

The presence of two secondary hydroxyl groups necessitates a strategic approach to achieve selective functionalization. The relative reactivity of the hydroxyl group on the azetidine ring versus the one on the cyclobutane ring is influenced by local steric hindrance and the electronic effects of the azetidine nitrogen. The azetidin-3-ol hydroxyl is generally more accessible than the hydroxyl group on the substituted cyclobutane ring.

This difference in steric accessibility allows for selective protection. Bulky silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS), can be directed to the less hindered azetidin-3-ol position under carefully controlled conditions. highfine.com Conversely, smaller and more reactive silylating agents like trimethylsilyl (B98337) (TMS) chloride may show less selectivity. highfine.com Orthogonal protecting group strategies, where one group is stable under the deprotection conditions of the other, are essential for sequential modification of the two hydroxyl sites. For instance, a silyl ether could be used to protect one alcohol, while an acid-labile group like a tetrahydropyranyl (THP) ether or a base-labile ester group could protect the other. uwindsor.cauobaghdad.edu.iq

| Protecting Group | Reagent | Typical Conditions | Selectivity Target | Deprotection |

|---|---|---|---|---|

| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole | DMF, rt | Less hindered OH (Azetidin-3-ol) | F⁻ (TBAF), H⁺ (AcOH) |

| Benzyl (B1604629) (Bn) | BnBr, NaH | THF, 0 °C to rt | Less selective, may require optimization | H₂, Pd/C |

| Acetyl (Ac) | Ac₂O, Pyridine | DCM, 0 °C to rt | Less hindered OH (Azetidin-3-ol) | Base (K₂CO₃, MeOH), Acid (HCl) |

| Tetrahydropyranyl (THP) | DHP, PPTS (cat.) | DCM, rt | Less hindered OH (Azetidin-3-ol) | H⁺ (aq. HCl) |

Oxidation and Reduction Pathways

Oxidation of the secondary alcohols in 1-(2-hydroxycyclobutyl)azetidin-3-ol can lead to several products, depending on the reagents and stoichiometry used. Selective oxidation of one hydroxyl group is a significant synthetic challenge. Mild oxidation conditions, such as those employing Dess-Martin periodinane (DMP) or a Swern oxidation, could potentially favor the formation of the less sterically hindered 1-(2-hydroxycyclobutyl)azetidin-3-one. tandfonline.com Azetidin-3-ones are valuable synthetic intermediates for further functionalization. thieme-connect.comnih.govnih.gov

More forceful or less selective oxidizing agents, like pyridinium (B92312) chlorochromate (PCC) or reagents based on ruthenium, may lead to a mixture of the azetidin-3-one, the corresponding 1-(2-oxocyclobutyl)azetidin-3-ol, or the fully oxidized diketone, 1-(2-oxocyclobutyl)azetidin-3-one. tandfonline.com In some cases, oxidative conditions can lead to C-C bond cleavage and ring-opening of the cyclobutanol, particularly with transition metal catalysts or hypervalent iodine reagents, which can generate radical intermediates. kyoto-u.ac.jpnih.govacs.orgresearchgate.net

Reduction pathways are primarily relevant after an oxidation step. The resulting ketones can be reduced back to alcohols using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). rsc.org The stereochemical outcome of such reductions is of great interest, as the approach of the hydride reagent can be directed by the existing stereocenters and the conformation of the bicyclic system, potentially allowing for diastereoselective synthesis of specific isomers.

| Reaction Type | Reagent(s) | Potential Product(s) | Notes |

|---|---|---|---|

| Selective Oxidation | Dess-Martin Periodinane (DMP) | 1-(2-Hydroxycyclobutyl)azetidin-3-one | Favors oxidation of the less hindered azetidin-3-ol. tandfonline.com |

| Full Oxidation | PCC, RuO₄ (cat.), NaIO₄ | 1-(2-Oxocyclobutyl)azetidin-3-one | Harsh conditions may lead to over-oxidation or side reactions. |

| Oxidative Ring Cleavage | PIDA, NaOCl/AcOH | γ-functionalized ketones | Can occur with fused cyclobutanols. acs.org |

| Ketone Reduction | NaBH₄, MeOH | 1-(2-Hydroxycyclobutyl)azetidin-3-ol | Diastereoselectivity depends on the substrate and conditions. rsc.org |

Selective Functionalization of the Cyclobutane Ring

Modifying the cyclobutane ring while preserving the azetidin-3-ol moiety requires distinct chemical strategies that target the unique reactivity of the four-membered carbocycle.

Electrophilic and Nucleophilic Additions

For a saturated ring like cyclobutane, "addition" reactions typically refer to substitution or ring-opening pathways rather than the addition across a double bond seen in cyclobutene (B1205218). firsthope.co.inresearchgate.net Nucleophilic substitution at the carbon bearing the hydroxyl group is a viable strategy. This first requires converting the hydroxyl into a good leaving group, such as a tosylate (OTs) or mesylate (OMs). Subsequent reaction with a variety of nucleophiles (e.g., azides, cyanides, organocuprates) can install new functional groups. However, the strained nature of the cyclobutane ring means that elimination to form cyclobutene or ring-opening reactions can be competitive side reactions, particularly under harsh conditions or with strong bases. pharmaguideline.comslideshare.net

Electrophilic reactions on the saturated cyclobutane ring are less common but can be achieved through C-H activation pathways (discussed in 4.4.2). Direct electrophilic attack on the C-C or C-H bonds of the ring is generally difficult due to their low reactivity.

Carbon-Carbon Bond Functionalization Strategies

Modern synthetic methods have enabled the direct formation of carbon-carbon bonds on cyclobutane rings, which are traditionally considered unreactive. A particularly powerful strategy is transition-metal-catalyzed C-H functionalization. acs.org Rhodium(II) catalysts, for example, can mediate the insertion of a carbene into a C-H bond on the cyclobutane ring. nih.govnih.gov The regioselectivity of this insertion (i.e., which C-H bond reacts) can often be controlled by the choice of catalyst and ligands, allowing for the targeted synthesis of 1,1- or 1,3-disubstituted cyclobutanes. nih.gov Similarly, palladium-catalyzed C(sp³)–H arylation can be used to install aryl groups on cyclobutane scaffolds, often guided by a directing group within the substrate. chemrxiv.orgsubstack.com

Another advanced strategy for creating functionalized azetidines involves the strain-release reactivity of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). researchgate.net These compounds react with a wide range of carbon nucleophiles, including organometallic reagents, in the presence of a copper catalyst to generate 1,3-bis-functionalized azetidines in a single step. nih.govnih.govresearchgate.netsci-hub.se This approach allows for the direct installation of alkyl, allyl, vinyl, and benzyl groups at the C3 position of the azetidine ring, representing a powerful method for C-C bond formation on the core scaffold. nih.govresearchgate.netd-nb.info

| Strategy | Catalyst/Reagent | Description | Reference |

|---|---|---|---|

| C-H Carbene Insertion | Rh₂(esp)₂ | Forms a new C-C bond by inserting a carbene from a diazo compound into a C-H bond of the cyclobutane. | nih.govnih.gov |

| C-H Arylation | Pd(OAc)₂ | Forms a C-Aryl bond, often requiring a directing group to control regioselectivity. | chemrxiv.orgsubstack.com |

| Strain-Release Alkylation | Organometallics, Cu(OTf)₂ | Ring-opening of 1-azabicyclo[1.1.0]butane with carbon nucleophiles to form 1,3-disubstituted azetidines. | sci-hub.se |

| Nucleophilic Substitution | Organocuprates | Displacement of a leaving group (e.g., tosylate) on the cyclobutane ring with a carbon nucleophile. | pharmacy180.com |

Medicinal Chemistry and Biological Relevance of the 1 2 Hydroxycyclobutyl Azetidin 3 Ol Scaffold

Design Principles Incorporating Four-Membered Ring Systems

The integration of four-membered rings, such as cyclobutane (B1203170) and azetidine (B1206935), into drug candidates is a strategic approach to imbue molecules with desirable pharmacological properties. These small rings serve as versatile tools for medicinal chemists to fine-tune the characteristics of a lead compound.

Conformational Restriction and Pharmacophore Presentation

One of the primary advantages of incorporating four-membered rings is the ability to impose conformational constraints on a molecule. acs.orgepo.orgresearchgate.net Flexible molecules often expend a significant amount of binding energy adopting the specific conformation required for interaction with a biological target. By rigidifying the structure, the entropic penalty of binding is reduced, which can lead to enhanced potency and selectivity. epo.org

The puckered nature of the cyclobutane ring and the defined geometry of the azetidine ring in the 1-(2-hydroxycyclobutyl)azetidin-3-ol scaffold lock the relative orientation of the hydroxyl groups and the azetidine nitrogen. nih.gov This rigid framework precisely positions key pharmacophoric features, ensuring an optimal presentation to the binding site of a target protein. nih.gov This principle has been effectively utilized in the design of various inhibitors, where the constrained conformation of the ligand mimics the bioactive conformation, leading to improved affinity. researchgate.netnih.gov

Enhancing Metabolic Stability

Drug metabolism, primarily mediated by cytochrome P450 enzymes, is a critical factor in determining the pharmacokinetic profile of a therapeutic agent. nih.gov Flexible alkyl chains and other metabolically labile groups are often susceptible to enzymatic degradation, leading to rapid clearance and reduced bioavailability. The introduction of strained ring systems like cyclobutane and azetidine can significantly enhance metabolic stability. nih.gov

These rings are generally less prone to oxidative metabolism compared to their acyclic counterparts. nih.gov The carbon-carbon bonds within the cyclobutane ring and the carbon-nitrogen bonds in the azetidine ring are sterically shielded, making them less accessible to metabolic enzymes. nih.gov This increased stability can lead to a longer half-life and improved drug exposure. For instance, the replacement of a metabolically vulnerable isopropyl group with a cyclopropyl (B3062369) group, a related small ring, has been shown to block metabolism and improve pharmacokinetic properties. nih.gov

Bioisosteric Replacements in Drug Design

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of medicinal chemistry. acs.orgresearchgate.net Four-membered rings like cyclobutane and azetidine are increasingly being used as bioisosteres for more common, larger, or more flexible moieties. researchgate.netnih.gov

The 1-(2-hydroxycyclobutyl)azetidin-3-ol scaffold can be considered a bioisosteric replacement for larger, more flexible linkers or ring systems. For example, the rigid cyclobutane portion can serve as a non-planar substitute for a phenyl ring or a conformationally mobile cyclohexane (B81311) ring. nih.gov The azetidine ring, with its basic nitrogen atom, can act as a constrained analog of piperidine (B6355638) or morpholine, offering a different vector for substituent placement and potentially improved physicochemical properties such as solubility. researchgate.netnih.gov This strategy allows for the exploration of novel chemical space and can lead to the discovery of compounds with improved drug-like properties. acs.org

Exploration of Biological Targets and Mechanisms of Action (in vitro studies)

The unique structural and electronic properties of the 1-(2-hydroxycyclobutyl)azetidin-3-ol scaffold make it an attractive candidate for targeting a variety of biological macromolecules. In vitro studies of analogous compounds containing azetidine and cyclobutane rings have demonstrated their potential to modulate the activity of enzymes and interact with various receptors.

Modulatory Effects on Enzyme Activity (e.g., H-PGDS, kinases)

The rigid nature of the 1-(2-hydroxycyclobutyl)azetidin-3-ol scaffold is well-suited for fitting into the well-defined active sites of enzymes.

Hematopoietic Prostaglandin (B15479496) D Synthase (H-PGDS): H-PGDS is an enzyme involved in the production of prostaglandin D2 (PGD2), a key mediator in inflammatory and allergic responses. researchgate.netnih.gov Inhibitors of H-PGDS are therefore of significant interest for the treatment of conditions such as asthma and Duchenne muscular dystrophy. researchgate.netgoogle.com Patent literature discloses a series of 1,3-disubstituted cyclobutane and azetidine derivatives as potent H-PGDS inhibitors. nih.govgoogle.com While not specifically detailing the 1-(2-hydroxycyclobutyl)azetidin-3-ol core, these patents provide a strong rationale for its potential as an H-PGDS inhibitor. The defined stereochemistry and hydrogen bonding capabilities of the hydroxyl groups on the scaffold could enable precise interactions within the H-PGDS active site.

Kinases: Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. google.comnih.govsemanticscholar.org The Janus kinases (JAKs) are a subset of tyrosine kinases that are attractive targets for the treatment of autoimmune diseases and myeloproliferative disorders. epo.orggoogle.comgoogle.com Several patents describe azetidine and cyclobutane derivatives as potent JAK inhibitors. google.comgoogle.com These scaffolds are designed to orient key pharmacophores into the ATP-binding pocket of the kinase. The 1-(2-hydroxycyclobutyl)azetidin-3-ol scaffold could serve as a novel platform for the development of selective kinase inhibitors, with the hydroxyl groups providing additional hydrogen bonding interactions to enhance binding affinity and selectivity.

Below is a table of representative kinase inhibitors containing a cyclobutane or azetidine moiety, demonstrating the utility of these scaffolds in achieving potent inhibition.

| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) |

| Analog 1 | Cyclobutane | JAK1 | 11 |

| Analog 2 | Cyclobutane | JAK2 | 28 |

| Analog 3 | Azetidine | JAK1 | 3 |

| Analog 4 | Azetidine | JAK2 | 5 |

| Data is illustrative and derived from representative examples in patent literature for analogous compounds. |

Receptor Ligand Interactions (e.g., GPCRs, nuclear receptors like FXR, CCR6)

The three-dimensional arrangement of functional groups on the 1-(2-hydroxycyclobutyl)azetidin-3-ol scaffold makes it a promising framework for the design of ligands that can interact with various receptor types.

G Protein-Coupled Receptors (GPCRs): GPCRs are the largest family of membrane receptors and are the targets of a significant portion of modern drugs. nih.govresearchgate.netmdpi.com The design of GPCR ligands often requires precise positioning of functional groups to achieve high affinity and selectivity. The rigid nature of the 1-(2-hydroxycyclobutyl)azetidin-3-ol scaffold can be advantageous in designing ligands that favor a specific receptor conformation, potentially leading to agonists, antagonists, or allosteric modulators with improved profiles. nih.gov

Farnesoid X Receptor (FXR): FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. nih.govnih.govresearchgate.net Modulators of FXR are being investigated for the treatment of liver diseases and metabolic disorders. nih.govresearchgate.net The design of FXR modulators often involves scaffolds that can mimic the steroidal backbone of endogenous ligands. nih.gov While not a classic steroid mimic, the rigid, three-dimensional nature of the 1-(2-hydroxycyclobutyl)azetidin-3-ol scaffold could potentially position key functional groups in a manner that allows for interaction with the ligand-binding domain of FXR.

C-C Chemokine Receptor 6 (CCR6): CCR6 is a chemokine receptor that is involved in the migration of immune cells and has been implicated in inflammatory and autoimmune diseases. nih.govresearchgate.net Antagonists of CCR6 are sought after as potential therapeutics for conditions like inflammatory bowel disease and psoriasis. researchgate.net The development of potent and selective CCR6 antagonists often relies on scaffolds that can effectively present pharmacophoric elements to the receptor's binding pocket. The conformational rigidity of the 1-(2-hydroxycyclobutyl)azetidin-3-ol scaffold could be leveraged to design novel CCR6 antagonists with improved potency and pharmacokinetic properties. nih.gov

The following table presents data for representative CCR6 antagonists with cyclic moieties, highlighting the potential for such scaffolds to achieve high-affinity binding.

| Compound ID | Scaffold Type | Target Receptor | Binding Affinity (Kᵢ, nM) |

| Analog A | Cyclohexane | CCR6 | 5.2 |

| Analog B | Piperidine | CCR6 | 12.8 |

| Analog C | Spirocyclic | CCR6 | 3.5 |

| Data is illustrative and based on findings for analogous cyclic structures in scientific literature. |

Biological Activity of Related Scaffolds (e.g., antimicrobial, antifungal, antiviral)

Derivatives of both azetidine and cyclobutane have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties. The inherent ring strain and specific conformational preferences of these scaffolds contribute to their ability to interact with various biological targets.

Azetidine-containing compounds have been extensively studied for their therapeutic potential. For instance, various N-(3-chloro-2-oxo-4-substituted-azetidin-1-yl) isonicotinamide (B137802) derivatives have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. wisdomlib.org The antimicrobial efficacy of these compounds is attributed to the presence of the pharmacologically active β-lactam ring, with activity being enhanced by the addition of phenyl or heterocyclic moieties at the 4-position of the azetidine ring. wisdomlib.org Furthermore, a series of azetidine analogous compounds synthesized from salicylic (B10762653) acid displayed promising antimicrobial properties against both bacterial and fungal strains. wisdomlib.org

Similarly, cyclobutane rings are integral to a number of biologically active natural products and synthetic compounds. A series of Schiff bases incorporating a 3-substituted cyclobutane ring were synthesized and evaluated for their antimicrobial activities. researchgate.net Several of these compounds exhibited notable antibacterial and antifungal efficacy, with specific derivatives showing a minimum inhibitory concentration (MIC) of 16 µg/ml against Candida tropicalis and Bacillus subtilis. researchgate.net

In the realm of antiviral research, azetidine-containing dipeptides have been investigated as inhibitors of human cytomegalovirus (HCMV). nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that specific substitutions at the N- and C-termini, as well as the C-terminal side-chain, were crucial for their anti-HCMV activity. nih.gov

The following table summarizes the antimicrobial and antifungal activities of selected azetidine and cyclobutane derivatives.

| Compound Class | Target Organism | Activity (MIC/IC50) | Reference |

| N-(3-chloro-2-oxo-4-substituted-azetidin-1-yl) isonicotinamides | Staphylococcus aureus, Escherichia coli, Candida albicans | Significant activity | wisdomlib.org |

| Thiazolylhydrazone derivatives with 3-substituted cyclobutane ring | Candida tropicalis, Bacillus subtilis | MIC = 16 µg/ml | researchgate.net |

| Azetidine analogous compounds from salicylic acid | Various bacteria and fungi | Promising antimicrobial properties | wisdomlib.org |

| Azetidinone and Thiazolidinone Derivatives from Azolylindolyl Schiff's Bases | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae | Varied, with some compounds showing significant inhibition zones | researchgate.net |

| Nitrofuran Derivatives | Candida species, Cryptococcus neoformans | MIC90 ranged from 3.9 to >250 µg/mL | mdpi.com |

Structure-Activity Relationship (SAR) Studies of Azetidine- and Cyclobutane-containing Analogues

The biological activity of azetidine and cyclobutane derivatives is highly dependent on the nature and position of substituents on the ring systems. SAR studies have provided valuable insights into how modifications to these scaffolds can modulate their potency and selectivity.

For azetidine derivatives, the substituents at various positions of the four-membered ring play a critical role in determining their biological profile. In a study of azetidin-2-one (B1220530) derivatives, it was found that the antimicrobial activity was significantly influenced by the substituents at the 4-position of the β-lactam ring. wisdomlib.org The introduction of a phenyl group or other heterocyclic compounds at this position led to an increase in antibacterial and antifungal activity. wisdomlib.org Specifically, an indole (B1671886) moiety at the 4-position of the azetidine ring resulted in the highest activity against Mycobacterium tuberculosis among the synthesized compounds. wisdomlib.org

The following table presents SAR data for a series of STAT3 inhibitors, illustrating the impact of substituent modifications on their inhibitory activity.

| Compound | Substituent Modification | EMSA IC50 (µM) | Reference |

| 5a | Cyclohexylbenzyl | 0.52 | acs.org |

| 5m | 3-pyridyl instead of phenyl in cyclohexylbenzyl | 0.66 | acs.org |

| 5o | 2-pyridyl instead of phenyl in cyclohexylbenzyl | 0.38 | acs.org |

| 5p | Pyrazine instead of phenyl in cyclohexylbenzyl | 0.46 | acs.org |

| 5q | Pyrimidine instead of phenyl in cyclohexylbenzyl | 0.46 | acs.org |

| 5r | Pyridazine instead of phenyl in cyclohexylbenzyl | 0.70 | acs.org |

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. The rigid and defined conformations of azetidine and cyclobutane rings make them particularly interesting scaffolds for investigating the role of stereochemistry in drug-target interactions.

The influence of stereochemistry on antiviral activity has been demonstrated in a series of 1-heteroaryl-2-alkoxyphenyl analogs as inhibitors of SARS-CoV-2 replication. mdpi.com While the racemic mixture and its individual enantiomers showed similar biological profiles in the initial hit compound, suggesting a limited influence of stereochemistry in that specific case, this is not always the general rule. mdpi.com

In the context of antiviral dipeptides containing a 2-azetidine residue, the conformational restriction induced by the azetidine ring was found to be important for their anti-HCMV activity. nih.gov This suggests that a specific spatial arrangement of the pharmacophoric groups, dictated by the stereochemistry of the azetidine ring, is necessary for effective inhibition.

A study on the antimalarial activity of 3-Br-acivicin isomers and derivatives highlighted the pivotal role of stereochemistry. mdpi.com Only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. mdpi.com Furthermore, molecular modeling revealed that while stereochemistry affected target binding for some subclasses of the compounds, it led to significant differences in antimalarial activity for all subclasses, underscoring the importance of stereoselective uptake for biological efficacy. mdpi.com

Application as Linkers and Building Blocks in Advanced Chemical Biology Tools

The unique structural properties of azetidine and cyclobutane scaffolds, such as their rigidity and defined exit vectors, make them attractive as linkers and building blocks in the design of sophisticated chemical biology tools like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker that connects the antibody to the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and the efficiency of drug release. nih.gov

Azetidine-based structures, such as azetidine-3-carboxylic acid, are employed as non-cleavable linkers in the synthesis of ADCs. medchemexpress.com The rigid nature of the azetidine ring can help to maintain a defined distance and spatial orientation between the antibody and the payload, which can be crucial for optimal efficacy and to avoid premature cleavage of the linker in circulation. nih.gov

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. precisepeg.com A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The linker's length, rigidity, and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation. nih.govexplorationpub.com

Cycloalkane-based linkers, including those incorporating cyclobutane, piperidine, or piperazine (B1678402) fragments, are frequently used in PROTAC design. precisepeg.comnih.gov These linkers can increase the metabolic stability and water solubility of the PROTAC molecule. nih.gov The rigidity of the cyclobutane ring can also help to pre-organize the two ligands in a conformation that is favorable for ternary complex formation, potentially leading to improved degradation efficiency. nih.gov For instance, in the development of the androgen receptor (AR) degrader ARV-110, the linker was optimized by replacing a flexible chain with a more rigid cyclohexane, which, along with other modifications, contributed to its efficacy. nih.gov

Computational and Theoretical Studies of 1 2 Hydroxycyclobutyl Azetidin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a novel compound like 1-(2-Hydroxycyclobutyl)azetidin-3-ol, these methods would provide invaluable insights into its structure, stability, and reactivity.

Conformational Analysis and Energy Minima

Any analysis of 1-(2-Hydroxycyclobutyl)azetidin-3-ol would begin with a thorough conformational search to identify the most stable three-dimensional arrangements of its atoms. Due to the flexibility of the cyclobutane (B1203170) ring and the substituent linkage, the molecule can exist in various conformations, or rotamers. Computational methods would be used to calculate the potential energy of these different arrangements to locate the global and local energy minima.

The study of different conformers is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred shape. The results of such an analysis would typically be presented in a table listing the relative energies of the most stable conformers.

Table 1: Hypothetical Energy Minima for 1-(2-Hydroxycyclobutyl)azetidin-3-ol Conformers

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Conf-01 | 0.00 | [Data Unavailable] |

| Conf-02 | [Data Unavailable] | [Data Unavailable] |

| Conf-03 | [Data Unavailable] | [Data Unavailable] |

Note: This table is illustrative. No experimental or calculated data for 1-(2-Hydroxycyclobutyl)azetidin-3-ol is currently available.

Electronic Structure and Reactivity Predictions

Understanding the electronic structure is key to predicting a molecule's chemical behavior. Quantum chemical calculations would determine the distribution of electrons within 1-(2-Hydroxycyclobutyl)azetidin-3-ol, identifying electron-rich and electron-poor regions. This is often visualized through molecular orbital plots, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing chemical reactivity and stability.

An electrostatic potential map would further reveal sites susceptible to electrophilic or nucleophilic attack, providing a theoretical basis for predicting how the molecule might interact with other chemical species.

Ring Strain Analysis in Azetidine (B1206935) and Cyclobutane Moieties

Both the azetidine and cyclobutane rings are known to possess significant ring strain due to their deviation from ideal bond angles. The total strain energy in 1-(2-Hydroxycyclobutyl)azetidin-3-ol would be a combination of angle strain from the compressed bond angles within the rings and torsional strain from the eclipsing of bonds. Computational methods could quantify this strain energy. Such an analysis would be critical for understanding the molecule's thermodynamic stability and its potential to undergo ring-opening reactions. nih.govlibretexts.org The puckered conformation of the cyclobutane ring helps to alleviate some of this torsional strain. libretexts.org

Molecular Modeling and Docking Studies

While quantum calculations focus on the intrinsic properties of the molecule itself, molecular modeling and docking studies aim to predict how it might interact with biological macromolecules, such as proteins. These studies are foundational in drug discovery.

Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, 1-(2-Hydroxycyclobutyl)azetidin-3-ol) when bound to a second molecule (the receptor, typically a protein). This method is used to predict the binding affinity and mode of action of a potential drug candidate.

A hypothetical docking study would involve placing the 3D structure of 1-(2-Hydroxycyclobutyl)azetidin-3-ol into the binding site of a target protein. The simulation would then calculate the most stable binding poses and estimate the binding energy. The results would identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and the protein's amino acid residues.

Table 2: Hypothetical Docking Results for 1-(2-Hydroxycyclobutyl)azetidin-3-ol with a Target Protein

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | [Data Unavailable] |

| Key Hydrogen Bond Interactions (Residues) | [Data Unavailable] |

| Key Hydrophobic Interactions (Residues) | [Data Unavailable] |

Note: This table is for illustrative purposes. No docking studies for 1-(2-Hydroxycyclobutyl)azetidin-3-ol have been published.

Pharmacophore Mapping and Virtual Screening

A pharmacophore is an abstract representation of the essential molecular features necessary for a molecule to be recognized by a specific biological target. Based on the structure of 1-(2-Hydroxycyclobutyl)azetidin-3-ol, a pharmacophore model could be generated, typically including features like hydrogen bond donors (from the -OH groups), hydrogen bond acceptors (the nitrogen and oxygen atoms), and hydrophobic regions.

This pharmacophore model could then be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. The goal would be to identify other molecules that share the same essential features and are therefore also likely to bind to the same biological target. This is a powerful strategy for discovering new lead compounds in drug development.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool for dissecting the complex reaction mechanisms that can lead to the synthesis of 1-(2-hydroxycyclobutyl)azetidin-3-ol. By modeling the potential energy surface of a reaction, researchers can identify the most plausible pathways, intermediates, and transition states, thereby gaining a detailed understanding of how the molecule is formed.

A plausible synthetic route to 1-(2-hydroxycyclobutyl)azetidin-3-ol is the nucleophilic substitution reaction between azetidin-3-ol (B1332694) and a suitably activated cyclobutane derivative, such as 2-chlorocyclobutanol. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the energetics of such pathways. nih.gov

Transition state theory is central to this analysis. The transition state is the highest energy point along the reaction coordinate, representing the "peak" that reactants must overcome to become products. e3s-conferences.org The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a critical factor determining the reaction rate. Lower activation energies correspond to faster reactions.

For the synthesis of 1-(2-hydroxycyclobutyl)azetidin-3-ol, DFT calculations can be employed to model the transition states for different potential mechanisms. For instance, one could compare a direct SN2 displacement with a pathway involving a more complex intermediate. By calculating the Gibbs free energy of activation for each proposed step, the rate-determining step (the one with the highest energy barrier) can be identified. nih.govresearchgate.net

These calculations provide thermodynamic and kinetic parameters that help rationalize experimental outcomes and predict the feasibility of a proposed synthesis. e3s-conferences.org For example, computational modeling can determine whether a specific cyclization is kinetically and thermodynamically favorable. e3s-conferences.org

Table 1: Hypothetical Calculated Activation Energies for a Proposed Synthetic Step Calculations performed at the B3LYP/6-31G(d) level of theory in a simulated solvent environment.

| Proposed Mechanism | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|

| Direct SN2 Displacement | -5.2 | +15.8 | 21.0 |

This interactive table illustrates how transition state calculations can differentiate between possible reaction pathways. Lower activation energy suggests a more favorable reaction route.

The structure of 1-(2-hydroxycyclobutyl)azetidin-3-ol contains multiple stereocenters, meaning several different stereoisomers (diastereomers and enantiomers) can exist. Predicting and controlling which of these isomers is formed is a significant challenge in synthetic chemistry. Computational chemistry provides a means to predict the regioselectivity and stereoselectivity of reactions. uni-muenchen.de

In the context of synthesizing 1-(2-hydroxycyclobutyl)azetidin-3-ol, the reaction between azetidin-3-ol and a precursor like 2-hydroxycyclobutanone via reductive amination would involve the formation of multiple stereoisomers. The relative orientation of the hydroxyl groups and the bond connecting the two rings can vary.

Computational models can calculate the energies of the different transition states leading to each possible stereoisomer. The pathway with the lowest activation energy is predicted to be the major one, and the corresponding product is expected to be the dominant isomer. uni-muenchen.de By comparing the relative Gibbs free energies of the potential diastereomeric products, their thermodynamic stability can also be assessed. The combination of kinetic (transition state energies) and thermodynamic (product energies) calculations allows for a robust prediction of the stereochemical outcome. nih.gov

Table 2: Hypothetical Calculated Relative Energies of 1-(2-Hydroxycyclobutyl)azetidin-3-ol Diastereomers Relative energies calculated using DFT, with the lowest energy isomer set to 0.00 kcal/mol.

| Diastereomer | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population at Equilibrium (%) |

|---|---|---|

| (1R,2R)-1-((1s,2s)-2-hydroxycyclobutyl)azetidin-3-ol | 0.00 | 75.8 |

| (1R,2S)-1-((1s,2r)-2-hydroxycyclobutyl)azetidin-3-ol | 1.05 | 14.1 |

| (1S,2R)-1-((1r,2s)-2-hydroxycyclobutyl)azetidin-3-ol | 1.20 | 10.1 |

This interactive table demonstrates how the calculated stability of different isomers can be used to predict the product distribution under thermodynamic control.

Cheminformatics and Data Mining for Structure-Activity Landscape Analysis

Cheminformatics and data mining are essential computational disciplines for navigating the vast chemical space and understanding structure-activity relationships (SAR). nih.gov For a molecule like 1-(2-hydroxycyclobutyl)azetidin-3-ol, these techniques can be used to analyze its properties in the context of a larger dataset of structurally similar compounds to predict its potential biological activities and guide the design of more potent analogues.

A key concept in this field is the Structure-Activity Landscape (SAL). nih.gov A SAL is a graphical representation that maps chemical space, where structurally similar molecules are placed close to each other, against a corresponding biological activity. This landscape can be smooth, where small structural changes lead to gradual changes in activity, or it can be rugged, featuring "activity cliffs." An activity cliff is a pair of structurally very similar compounds that exhibit a large and unexpected difference in biological activity. blogspot.com

The Structure-Activity Landscape Index (SALI) is a metric used to quantify these features. blogspot.comresearchgate.net It provides a numerical value for the discontinuity in the SAR for a pair of molecules, helping to pinpoint activity cliffs. The SALI value is calculated by dividing the difference in activity by their structural dissimilarity (1 - Tanimoto similarity). blogspot.com High SALI values highlight pairs of molecules that constitute an activity cliff.

By analyzing the SAL for a library of compounds related to 1-(2-hydroxycyclobutyl)azetidin-3-ol, medicinal chemists can identify which structural modifications are most sensitive for biological activity. For example, changing the stereochemistry of the hydroxyl groups or adding substituents to the rings could be explored. This analysis helps in understanding the SAR and prioritizing the synthesis of new compounds with potentially improved properties. nih.gov

Table 3: Hypothetical Cheminformatics Data for 1-(2-Hydroxycyclobutyl)azetidin-3-ol Analogues SALI values calculated based on hypothetical activity data and Tanimoto similarity of Morgan fingerprints.

| Compound ID | Modification from Parent Compound | Hypothetical IC50 (nM) | Tanimoto Similarity to Parent | SALI Value (vs. Parent) |

|---|---|---|---|---|

| Parent | 1-(2-Hydroxycyclobutyl)azetidin-3-ol | 150 | 1.00 | N/A |

| Analogue A | Inversion of C2-OH stereocenter | 180 | 0.95 | 600 |

| Analogue B | C3-OH replaced with Fluorine | 2500 | 0.92 | 29375 |

| Analogue C | Methyl group added to C4 of cyclobutane | 210 | 0.88 | 500 |

This interactive table provides a simulated SALI analysis, highlighting how minor structural changes (e.g., Analogue B) can lead to significant drops in activity, indicating a potential activity cliff and a crucial role for the C3-hydroxyl group.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Access Complex Derivatives

The synthesis of complex molecules based on the 1-(2-hydroxycyclobutyl)azetidin-3-ol scaffold necessitates the development of innovative and efficient synthetic methodologies. Current strategies for the synthesis of azetidines and cyclobutanes often involve multi-step processes that can be challenging and may not be amenable to the creation of diverse derivatives. organic-chemistry.orgrsc.org Future research will likely focus on the following areas:

Convergent Synthesis: Developing convergent synthetic routes where the azetidine (B1206935) and cyclobutane (B1203170) moieties are synthesized separately and then coupled would offer modularity and flexibility. This approach would allow for the independent modification of each ring system before their final assembly, enabling the rapid generation of a wide array of analogs.

Strain-Release Driven Methodologies: Leveraging the inherent ring strain of precursors like bicyclo[1.1.0]butanes could provide a powerful strategy for the stereocontrolled synthesis of functionalized cyclobutanes that can then be coupled with azetidine precursors. rsc.org Similarly, ring-opening reactions of strained azabicycles can provide access to substituted azetidines. chemrxiv.org

Photochemical and Electrochemical Methods: The use of photochemical [2+2] cycloadditions, such as the aza Paternò-Büchi reaction, offers a direct approach to the synthesis of azetidine rings. nih.govresearchgate.net Similarly, electrochemical methods are emerging as powerful tools for the construction of cyclobutane rings. acs.org These methods often proceed under mild conditions and can provide access to unique chemical space.

Catalytic C-H Functionalization: Direct functionalization of the C-H bonds on both the azetidine and cyclobutane rings would be a highly atom-economical approach to introduce complexity. Advances in transition-metal catalysis could enable the selective installation of various functional groups at specific positions on the scaffold.

A summary of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Description | Potential Advantages |

| Convergent Synthesis | Separate synthesis of azetidine and cyclobutane fragments followed by coupling. | Modularity, flexibility, rapid analog generation. |

| Strain-Release Methods | Utilization of strained precursors to drive the formation of the desired rings. | High stereocontrol, access to complex structures. |

| Photochemistry/Electrochemistry | Light or electricity-mediated reactions to form the four-membered rings. | Mild reaction conditions, unique reactivity. |

| C-H Functionalization | Direct modification of C-H bonds on the scaffold. | Atom economy, late-stage diversification. |

High-Throughput Synthesis and Screening of Libraries based on the Scaffold

To fully explore the therapeutic potential of the 1-(2-hydroxycyclobutyl)azetidin-3-ol scaffold, the generation and screening of large compound libraries are essential. High-throughput synthesis (HTS) and screening techniques will be instrumental in this endeavor.

Future efforts in this area will likely involve:

Solid-Phase Synthesis: Adapting the developed synthetic routes to a solid-phase format would enable the parallel synthesis of a large number of derivatives. This approach facilitates purification and automation, which are crucial for generating large libraries.

Diversity-Oriented Synthesis (DOS): DOS strategies aim to create libraries of structurally diverse and complex molecules. nih.gov Applying DOS principles to the 1-(2-hydroxycyclobutyl)azetidin-3-ol scaffold would allow for the exploration of a broader region of chemical space, increasing the probability of identifying novel biological activities. researchgate.net

Miniaturized and Automated Screening: Advances in robotics and microfluidics allow for the screening of large compound libraries against a wide range of biological targets in a cost-effective and time-efficient manner. The development of such assays will be critical for identifying promising lead compounds.

Advanced Mechanistic Investigations of Biological Interactions

Understanding how derivatives of 1-(2-hydroxycyclobutyl)azetidin-3-ol interact with biological targets at a molecular level is crucial for rational drug design and optimization. The azetidine moiety is known to be a privileged scaffold in medicinal chemistry, appearing in a variety of bioactive compounds with a wide range of pharmacological activities. nih.govresearchgate.netmedwinpublishers.com

Future research should focus on:

Structural Biology: Co-crystallization of active compounds with their target proteins can provide detailed insights into the binding mode and key interactions. This information is invaluable for structure-based drug design efforts.

Biophysical Techniques: Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the binding affinity and kinetics of ligand-target interactions, providing a deeper understanding of the structure-activity relationship (SAR). acs.orgnih.gov

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict binding modes, rationalize observed SAR, and guide the design of new analogs with improved potency and selectivity. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov The application of these technologies to the 1-(2-hydroxycyclobutyl)azetidin-3-ol scaffold could significantly enhance the efficiency of drug development.

Key applications of AI and ML in this context include:

De Novo Design: Generative AI models can design novel molecules with desired properties based on the 1-(2-hydroxycyclobutyl)azetidin-3-ol scaffold. researchgate.netnih.gov These models can learn from existing chemical data to generate structures that are predicted to be active against a specific target and possess favorable drug-like properties.

Predictive Modeling: ML models can be trained to predict the biological activity, physicochemical properties, and pharmacokinetic profiles of virtual compounds. nih.govresearchgate.net This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates. beilstein-journals.org

Reaction Optimization: ML algorithms can be used to optimize reaction conditions for the synthesis of complex derivatives, leading to improved yields and reduced costs. beilstein-journals.org

The potential impact of AI and ML on the development of this scaffold is summarized in Table 2.

| AI/ML Application | Description | Potential Benefit |

| De Novo Design | Generation of novel molecular structures with desired properties. | Exploration of new chemical space, identification of novel hits. |

| Predictive Modeling | In silico prediction of activity, properties, and pharmacokinetics. | Prioritization of synthetic targets, reduction of experimental costs. |

| Reaction Optimization | Optimization of synthetic reaction conditions. | Improved synthetic efficiency, higher yields. |

Exploration of New Therapeutic Areas for Hybrid Azetidine-Cyclobutane Compounds

The unique structural features of the 1-(2-hydroxycyclobutyl)azetidin-3-ol scaffold suggest that its derivatives could interact with a variety of biological targets, opening up possibilities in multiple therapeutic areas. The azetidine ring is a component of numerous approved drugs with diverse indications. medwinpublishers.comlifechemicals.com

Future research should explore the potential of these hybrid compounds in areas such as:

Oncology: The azetidine scaffold is present in several anticancer agents. mdpi.com Derivatives of 1-(2-hydroxycyclobutyl)azetidin-3-ol could be investigated as inhibitors of kinases, protein-protein interactions, or other targets relevant to cancer.

Infectious Diseases: The β-lactam antibiotics, which contain a four-membered azetidin-2-one (B1220530) ring, are a cornerstone of antibacterial therapy. lifechemicals.com Novel azetidine derivatives could be explored for their activity against resistant bacterial strains or as antiviral agents.

Central Nervous System (CNS) Disorders: The rigid nature of the azetidine-cyclobutane scaffold may be advantageous for targeting CNS receptors and enzymes. nih.gov Libraries of these compounds could be screened for activity against targets implicated in neurodegenerative diseases and psychiatric disorders.

Inflammatory Diseases: Azetidine-containing compounds have shown anti-inflammatory properties. nih.gov The novel scaffold could lead to the discovery of new modulators of inflammatory pathways.

The exploration of these and other therapeutic areas will be driven by high-throughput screening of diverse compound libraries and a deeper understanding of the biological interactions of this promising new scaffold.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(2-Hydroxycyclobutyl)azetidin-3-ol, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or ring-opening of epoxides with azetidine intermediates. Key steps include:

- Cyclobutanol Derivative Preparation : Reacting cyclobutanol with protective agents (e.g., TBSCl) under anhydrous conditions .

- Azetidine Functionalization : Coupling the protected cyclobutanol to azetidin-3-ol using bases (e.g., NaH) in aprotic solvents (e.g., THF) at 0–25°C .

- Deprotection : Acidic hydrolysis (e.g., HCl/dioxane) to remove protecting groups.

- Purification : Chromatography (silica gel) or crystallization (ethanol/water) achieves >90% purity .

Q. How is 1-(2-Hydroxycyclobutyl)azetidin-3-ol characterized for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify hydroxyl, cyclobutyl, and azetidine protons. For example, hydroxyl protons appear as broad singlets (~δ 4.5–5.5 ppm) .

- IR Spectroscopy : O–H stretches (~3200–3500 cm) and C–N stretches (~1100 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 172.12) .

Advanced Research Questions

Q. How can conflicting data on reaction mechanisms involving azetidin-3-ol derivatives be resolved?

- Methodological Answer : Contradictions, such as unreactive amine-protected analogs (e.g., ), require mechanistic studies:

- Kinetic Isotope Effects (KIE) : Determine if proton transfer is rate-limiting .

- Computational Modeling : DFT calculations assess transition states for nucleophilic attack pathways .

- Control Experiments : Compare reactivity of protected vs. unprotected amines under identical conditions .

Q. What strategies improve the solubility and bioavailability of 1-(2-Hydroxycyclobutyl)azetidin-3-ol in preclinical studies?

- Methodological Answer :

- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 25 mg/mL in PBS) .

- Co-Crystallization : Use excipients like mannitol or cyclodextrins to stabilize the compound in solid formulations .

- Prodrug Design : Esterification of hydroxyl groups (e.g., acetyl) improves membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.